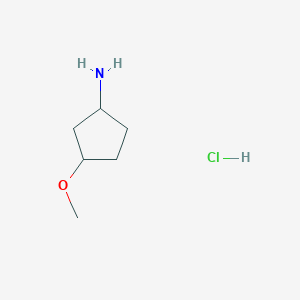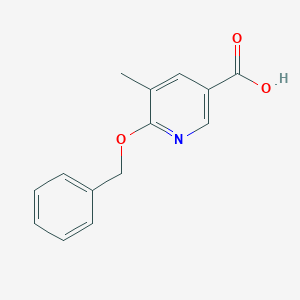
6-(Benzyloxy)-5-methylpyridine-3-carboxylic acid
Vue d'ensemble
Description
The compound “6-(Benzyloxy)-5-methylpyridine-3-carboxylic acid” is a complex organic molecule that contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted at the 6th position with a benzyloxy group and at the 5th position with a methyl group. Additionally, a carboxylic acid functionality is present at the 3rd position of the pyridine ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it could potentially be synthesized through a series of organic reactions including nucleophilic substitution, reduction, and oxidation reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridine ring, which is aromatic and planar. The benzyloxy and carboxylic acid groups are electron-withdrawing, which would impact the electron density and reactivity of the pyridine ring .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions. The carboxylic acid group could undergo reactions such as esterification or amide formation. The benzyloxy group could potentially be cleaved under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group would make it capable of forming hydrogen bonds, which could impact its solubility and boiling point .Applications De Recherche Scientifique
- Field : Organic Chemistry
- Application : This is a type of carbon-carbon bond forming reaction . It’s widely used due to its mild and functional group tolerant reaction conditions, and the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents .
- Method : The process involves the use of a palladium catalyst to couple boronic acids with organic halides .
- Results : This method has been successful in creating a variety of new compounds, and is particularly useful in the synthesis of complex organic molecules .
- Field : Organic Chemistry
- Application : Borinic acids and their chelate derivatives are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .
- Method : The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand .
- Results : These methods have been successful in synthesizing a variety of borinic acids and their four-coordinated analogs .
Suzuki–Miyaura Coupling
Synthesis of Borinic Acid Derivatives
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-methyl-6-phenylmethoxypyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-10-7-12(14(16)17)8-15-13(10)18-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQRFYWNNMSASJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1OCC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Benzyloxy)-5-methylpyridine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



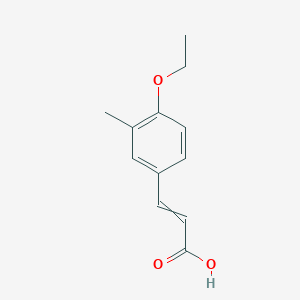
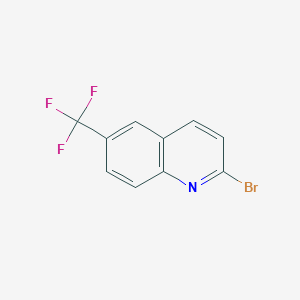
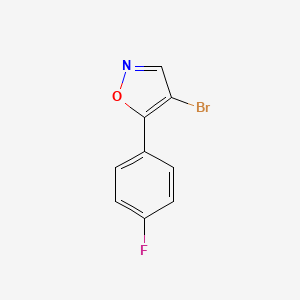
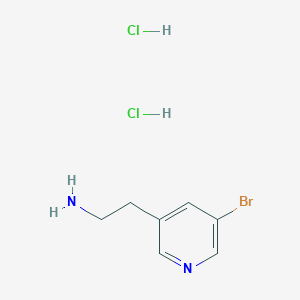
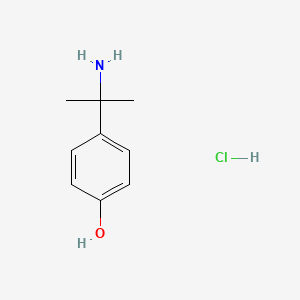
![(2R)-2-[(5-bromopyridin-2-yl)amino]butan-1-ol](/img/structure/B1381172.png)
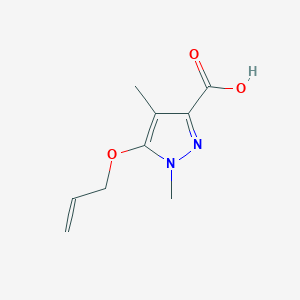
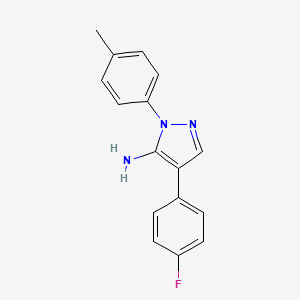
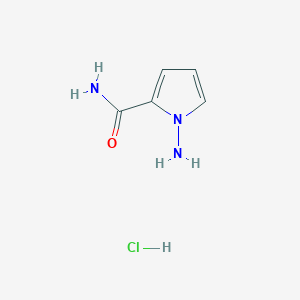
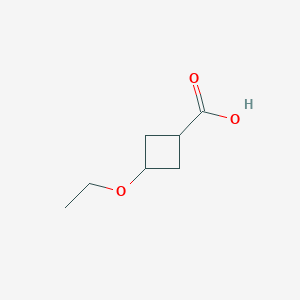
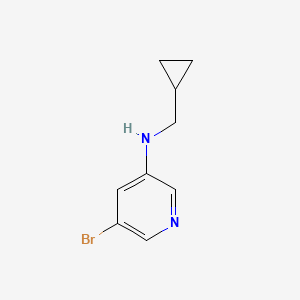
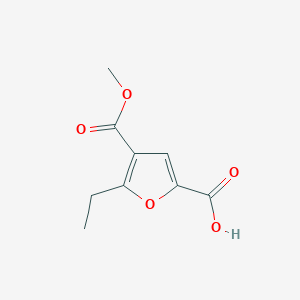
![7-Bromo-5-fluoro-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B1381184.png)
